Methyl 5-amino-2-mercaptobenzoate
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Overview
Description
Methyl 5-amino-2-mercaptobenzoate is an organic compound with the molecular formula C8H9NO2S It is a derivative of benzoic acid, featuring an amino group at the 5-position and a mercapto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-amino-2-mercaptobenzoate can be synthesized through several methods. One common approach involves the reaction of 5-amino-2-mercaptobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-2-mercaptobenzoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Methyl 5-amino-2-mercaptobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 5-amino-2-mercaptobenzoate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to various receptors and enzymes .
Comparison with Similar Compounds
Methyl 2-mercaptobenzoate: Similar structure but lacks the amino group at the 5-position.
Methyl 5-amino-2-hydroxybenzoate: Similar structure but has a hydroxy group instead of a mercapto group.
Uniqueness: Methyl 5-amino-2-mercaptobenzoate is unique due to the presence of both amino and mercapto groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets compared to its analogs .
Biological Activity
Methyl 5-amino-2-mercaptobenzoate is a compound of interest in medicinal chemistry due to its unique structural features, which include both mercapto and amino functionalities. This article provides a comprehensive overview of its biological activities, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C10H11N1O2S1
- Molecular Weight : Approximately 185.25 g/mol
- Functional Groups : Amino group (-NH2), mercapto group (-SH), and ester group (-COOCH3)
The presence of these functional groups contributes to its reactivity and biological activity, particularly in interactions with biological macromolecules.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with mercapto groups often exhibit significant antibacterial activity. The mechanism is believed to involve disruption of bacterial cell membranes and interference with cellular processes through thiol interactions.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate inhibition | |
Escherichia coli | Significant inhibition | |
Candida albicans | Mild activity |
Anticancer Potential
Research has also explored the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Effect | Reference |
---|---|---|---|
HeLa (cervical cancer) | 12.5 | Induces apoptosis | |
MCF-7 (breast cancer) | 15.0 | Cell cycle arrest | |
A549 (lung cancer) | 10.0 | Cytotoxicity |
The biological activity of this compound can be attributed to its ability to form covalent bonds with thiol groups in proteins, leading to altered protein function. The mercapto group can engage in redox reactions, potentially affecting oxidative stress responses in cells. Additionally, the amino group may participate in hydrogen bonding, enhancing interactions with various biomolecules.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the antimicrobial efficacy of this compound against common pathogens demonstrated its effectiveness compared to standard antibiotics. The compound showed a broad spectrum of activity, particularly against Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development. -
Cancer Cell Line Testing :
In vitro studies on several cancer cell lines revealed that this compound significantly inhibited cell proliferation. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death, making it a candidate for further development as an anticancer agent.
Synthesis Pathways
Various synthetic routes have been explored for producing this compound. Common methods include:
-
Nucleophilic Substitution :
This method involves the reaction of methyl 5-bromo-2-mercaptobenzoate with ammonia or amines under basic conditions. -
Reduction Reactions :
The ester functionality can be reduced to alcohols using lithium aluminum hydride (LiAlH4), allowing for further modifications.
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
methyl 5-amino-2-sulfanylbenzoate |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)6-4-5(9)2-3-7(6)12/h2-4,12H,9H2,1H3 |
InChI Key |
DQLFVMXRFYQJRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)S |
Origin of Product |
United States |
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